5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC14665979
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O4 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 5-methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O4/c1-5(2)11-7(9(14)15-3)4-6(10-11)8(12)13/h4-5H,1-3H3,(H,12,13) |
| Standard InChI Key | APDBUYFFNYIZKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C(=O)O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
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IUPAC Name: 5-Methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid
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Molecular Formula:
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Molecular Weight: 212.20 g/mol
Structural Characteristics
The compound features:
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A pyrazole core with nitrogen atoms at positions 1 and 2.
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A methoxycarbonyl (-COOCH₃) group at position 5.
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An isopropyl (-CH(CH₃)₂) substituent at position 1.
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A carboxylic acid (-COOH) group at position 3.
| Property | Value | Source |
|---|---|---|
| Melting Point | 172–172.5 °C (ethyl ether) | |
| Boiling Point | 385.8 ± 27.0 °C (predicted) | |
| Density | 1.42 ± 0.1 g/cm³ (predicted) | |
| pKa | 3.68 ± 0.10 (predicted) |
Synthesis and Reaction Pathways
Vilsmeier-Haack Formylation
A common method involves the formylation of pyrazole precursors using dimethylformamide (DMF) and phosphorus oxychloride () . For example:
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Intermediate Formation: Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is synthesized via Vilsmeier-Haack reaction.
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Oxidation: The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate () or pyridinium chlorochromate (PCC) .
Ester Hydrolysis
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Starting Material: Methyl 5-(methoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate.
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Reaction: Acidic or basic hydrolysis converts the ester group to a carboxylic acid. For instance, refluxing with in ethanol yields the target compound.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Stable under inert atmospheres but prone to decarboxylation at elevated temperatures (>200°C).
Spectroscopic Data
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IR Spectroscopy:
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: 1720 cm⁻¹ (ester), 1695 cm⁻¹ (carboxylic acid).
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: 3300–2500 cm⁻¹ (broad, carboxylic acid O-H stretch).
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NMR (CDCl₃):
Biological and Pharmacological Activities
Enzyme Inhibition
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Cyclooxygenase (COX) Inhibition: Exhibits IC₅₀ values of 1.2–3.8 µM against COX-2, suggesting anti-inflammatory potential.
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Antimicrobial Activity: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Agricultural Applications
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks methoxycarbonyl group | |
| 4-Methyl-1H-pyrazole-3-carboxylic acid | Carboxylic acid at position 3 vs. 5 | |
| Target Compound | Unique isopropyl and methoxycarbonyl |
The isopropyl group enhances lipophilicity, improving membrane permeability, while the methoxycarbonyl moiety stabilizes interactions with enzymatic active sites .
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound: Used in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
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Prodrug Design: The carboxylic acid group facilitates conjugation with targeting moieties (e.g., peptides) .
Materials Science
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Coordination Polymers: Serves as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in porous materials .
Future Directions
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